molecular formula C14H13NO5S B13859981 {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid

Katalognummer: B13859981
Molekulargewicht: 307.32 g/mol
InChI-Schlüssel: CMGHAFCKCFKLQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid is an organic compound with the molecular formula C14H13NO5S It is characterized by the presence of a phenylsulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 4-aminophenol with phenylsulfonyl chloride to form 4-[(phenylsulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative.

Wissenschaftliche Forschungsanwendungen

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {4-[(Phenylsulfonyl)amino]phenoxy}acetic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the phenoxyacetic acid moiety can interact with enzymes, affecting their catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {4-[(Phenylsulfonyl)amino]benzoyl}acetic acid
  • {4-[(Phenylsulfonyl)amino]phenyl}acetic acid
  • {4-[(Phenylsulfonyl)amino]phenoxy}propionic acid

Uniqueness

{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H13NO5S

Molekulargewicht

307.32 g/mol

IUPAC-Name

2-[4-(benzenesulfonamido)phenoxy]acetic acid

InChI

InChI=1S/C14H13NO5S/c16-14(17)10-20-12-8-6-11(7-9-12)15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)

InChI-Schlüssel

CMGHAFCKCFKLQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.